1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE
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Overview
Description
1,2,3,4-Tetrahydronaphthalene-2,7-diamine is an organic compound with the molecular formula C10H14N2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with two amino groups at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 2,7-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydronaphthalene-2,7-diamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions often include high pressure and temperature, along with the use of catalysts such as palladium or platinum to facilitate the reduction of nitro groups to amino groups .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Fully hydrogenated derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-2,7-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, similar in structure but lacking amino groups.
1,2,3,4-Tetrahydronaphthalene-2,6-diamine: Another diamine derivative with amino groups at different positions.
Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,7-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISUQAVKGARTJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564184 |
Source
|
Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103393-75-5 |
Source
|
Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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